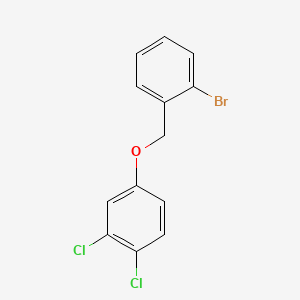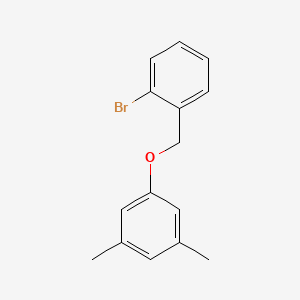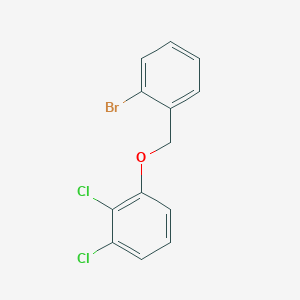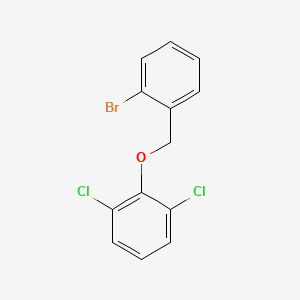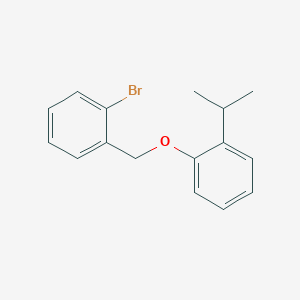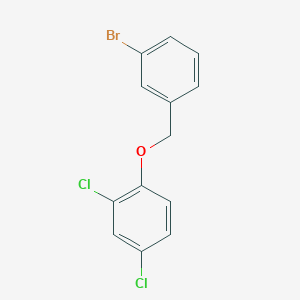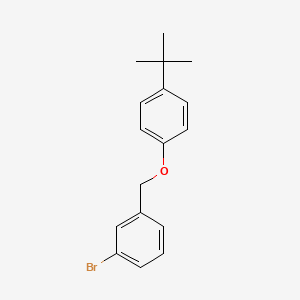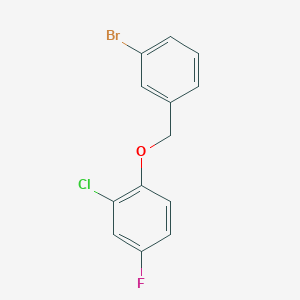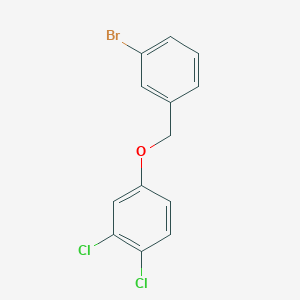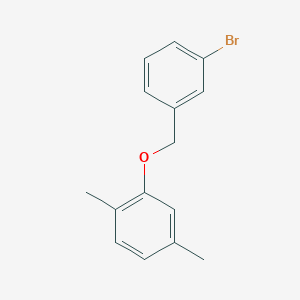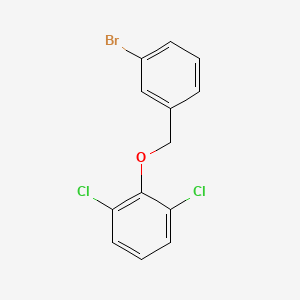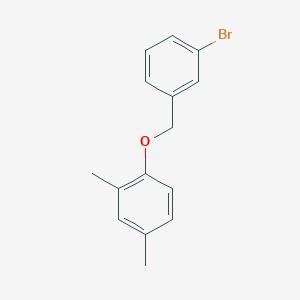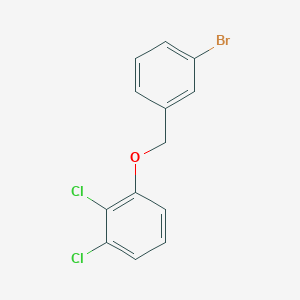
3-Bromobenzyl-(2,3-dichlorophenyl)ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzyl-(2,3-dichlorophenyl)ether is an organic compound characterized by the presence of a bromobenzyl group and a dichlorophenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl-(2,3-dichlorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 2,3-dichlorophenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated under reflux to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzyl-(2,3-dichlorophenyl)ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as diethylzinc (Et2Zn) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be employed in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromobenzyl-(2,3-dichlorophenyl)carboxylic acid
Reduction: 3-Bromobenzyl-(2,3-dichlorophenyl)methane
Substitution: 3-Iodobenzyl-(2,3-dichlorophenyl)ether or 3-Fluorobenzyl-(2,3-dichlorophenyl)ether
Scientific Research Applications
3-Bromobenzyl-(2,3-dichlorophenyl)ether has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Bromobenzyl-(2,3-dichlorophenyl)ether exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would need to be determined through detailed experimental studies.
Comparison with Similar Compounds
3-Bromobenzyl-(2,3-dichlorophenyl)ether can be compared with other similar compounds, such as:
3-Bromobenzyl-(2,4-dichlorophenyl)ether
3-Bromobenzyl-(2,5-dichlorophenyl)ether
3-Bromobenzyl-(3,4-dichlorophenyl)ether
These compounds differ in the position of the chlorine atoms on the phenyl ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of substituents, which may confer distinct properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-[(3-bromophenyl)methoxy]-2,3-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-4-1-3-9(7-10)8-17-12-6-2-5-11(15)13(12)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGOYLWSDIBPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


